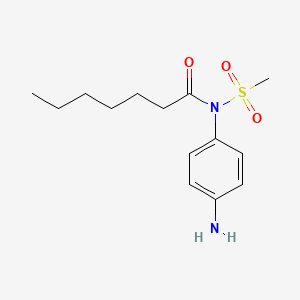
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione is an organic compound characterized by the presence of an iodophenyl group attached to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione typically involves the reaction of 4-iodoaniline with appropriate reagents to form the desired pyridazine derivative. One common method involves the use of cyclopentanone oxime, which is slowly added to a chloroform suspension containing phosphorus pentachloride. The temperature is controlled between -14°C and -10°C during the process. After mixing, phosphorus oxychloride is added, and the reaction is carried out at 60°C for four hours. The solvent is then evaporated under reduced pressure, and the residue is poured into crushed ice under stirring. The pH is adjusted to 8.1-8.5 using potassium carbonate, and the product is obtained by suction filtration .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, CO2 atmosphere, mild conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions include lactams, reduced derivatives, and substituted pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-(4-Iodophenyl)-2-methylpyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the core structure, leading to different chemical properties and applications.
Isoindoline-1,3-dione derivatives: These compounds have similar structural features and are investigated for their biological activities.
Eigenschaften
CAS-Nummer |
61442-18-0 |
|---|---|
Molekularformel |
C11H9IN2O2 |
Molekulargewicht |
328.11 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-2-methylpyridazine-3,6-dione |
InChI |
InChI=1S/C11H9IN2O2/c1-13-10(15)6-7-11(16)14(13)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
PSAHHFZSZFWJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=O)N1C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


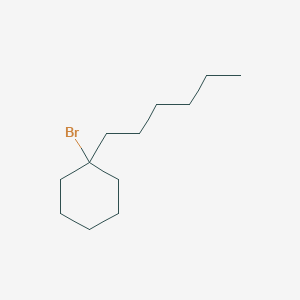
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)

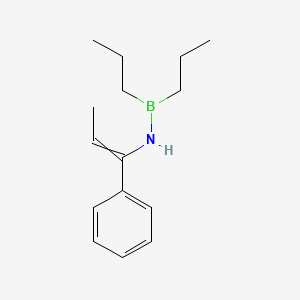
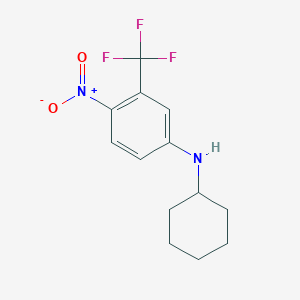
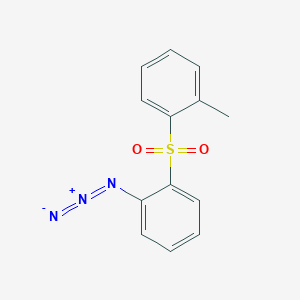
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
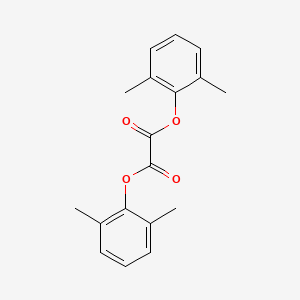
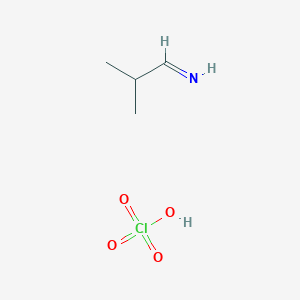
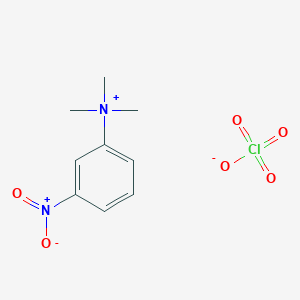
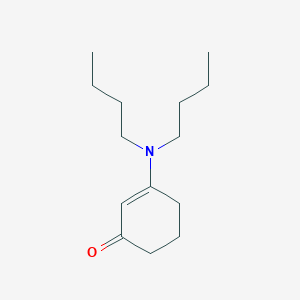
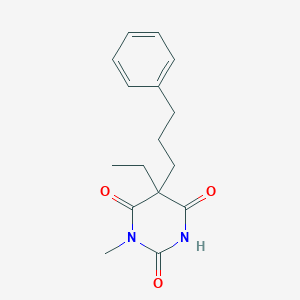
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
